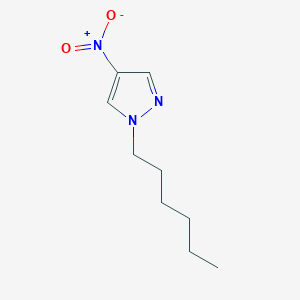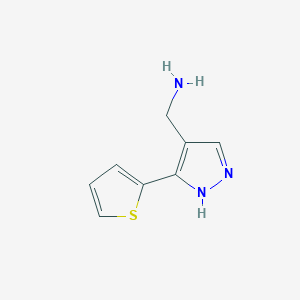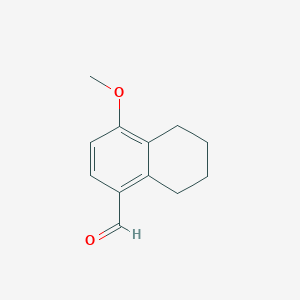
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the empirical formula C₁₁H₁₂O . It is also known by its systematic name, 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde . The compound exhibits an aldehyde functional group (–CHO) attached to a tetrahydronaphthalene ring system. Its molecular weight is approximately 160.21 g/mol .
Scientific Research Applications
Acid-Catalyzed Hydrolysis of Aryl Epoxides Sampson et al. (2004) investigated the hydrolysis of aryl epoxides, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,2-epoxide. The study found that acid-catalyzed hydrolysis yields a majority of cis diol, with a preference for the formation of the less stable cis diol, influenced by transition-state effects Sampson, Paik, Duvall, & Whalen, 2004.
Process-Scale Total Synthesis of Nature-Identical Compounds Benincori et al. (2005) developed a process-scale stereoselective synthesis of nature-identical compounds, including a variant of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The synthesis involves enantioselective hydrogenation and induced crystallization, showcasing the potential for large-scale production of stereochemically pure compounds Benincori, Bruno, Celentano, Pilati, Ponti, Rizzo, Sada, & Sannicolò, 2005.
Chemical Analysis and Characterization
Conformational Analysis and NLO Properties Arivazhagan, Kavitha, and Subhasini (2014) conducted a detailed analysis of the vibrational spectra, molecular electrostatic potential, non-linear optical properties, UV-VIS spectra, HOMO-LUMO, and NMR spectroscopic properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene. This comprehensive study provides deep insights into the molecular properties and potential applications of related compounds Arivazhagan, Kavitha, & Subhasini, 2014.
Crystal Structure and Hirshfeld Surface Analysis Sowmya, Kumar, Sujeet Kumar, and Karki (2018) reported the crystal structure of a compound structurally related to 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. Their study highlighted intermolecular interactions, energetic properties, and nonlinear optical (NLO) applications, suggesting potential uses in NLO technologies Sowmya, Kumar, Sujeet Kumar, & Karki, 2018.
Applications in Material Science
Organic Photovoltaic Cell Fabrication Lee et al. (2008) synthesized a new multibranched crystalline molecule, which was utilized to fabricate organic photovoltaic (OPV) cells. The study highlights the potential of such molecules in improving the film quality and power conversion efficiency of OPV cells, indicating applications in renewable energy technologies Lee, Kim, Kang, Yu, Cho, Kim, & Choi, 2008.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Biochemical Pathways
It’s worth noting that similar compounds, such as 1,6-naphthyridines, have been found to have a wide range of applications, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Pharmacokinetics
Related compounds, such as tetrahydronaphthalene, have been found to exhibit a bi-exponential concentration in blood over time, with a rapid initial elimination phase followed by a slower elimination phase .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. For instance, storage temperature can affect the stability of similar compounds . .
Biochemical Analysis
Biochemical Properties
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with aldehyde dehydrogenase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes within cells. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to the activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with nucleophilic residues in proteins, such as lysine and cysteine. This can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, the compound can act as an electrophile, reacting with nucleophilic sites in DNA and RNA, potentially leading to changes in gene expression. The aldehyde group of this compound is particularly reactive and can form Schiff bases with primary amines, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form carboxylic acids over extended periods. This degradation can influence its long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained activation of stress response pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid. This reaction requires the presence of cofactors such as NAD+ or NADP+. The compound can also undergo phase II metabolism, where it is conjugated with glutathione or other small molecules to form more water-soluble derivatives that can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity. Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted. This distribution pattern is important for understanding the compound’s overall pharmacokinetics and potential effects on different organs .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules. In the cytoplasm, it may bind to enzymes and proteins involved in metabolic processes, while in the nucleus, it can interact with DNA and transcription factors, potentially influencing gene expression. Post-translational modifications, such as phosphorylation or acetylation, may also affect the localization and activity of this compound .
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFGXCLINKKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651254 | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883531-98-4 | |
| Record name | 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883531-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



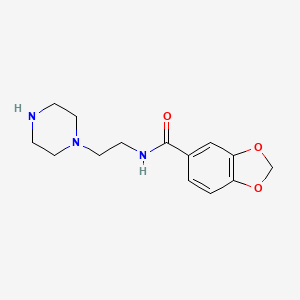
![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)


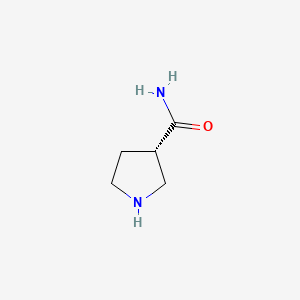

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
